molecular formula C11H7FO2 B1298492 5-(2-Fluorophenyl)furan-2-carbaldehyde CAS No. 380566-25-6

5-(2-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1298492
CAS No.: 380566-25-6
M. Wt: 190.17 g/mol
InChI Key: KGGOAPVMWNGAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

5-(2-Fluorophenyl)furan-2-carbaldehyde is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

The synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-(2-Fluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 5-(2-Fluorophenyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 5-(2-Fluorophenyl)furan-2-carbaldehyde include other furan-2-carbaldehyde derivatives with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their reactivity and biological activities. The presence of the fluorine atom in this compound makes it unique, as it can significantly influence the compound’s chemical behavior and interactions .

Some similar compounds include:

Properties

IUPAC Name

5-(2-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGOAPVMWNGAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359351
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380566-25-6
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)furan-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(2-Fluorophenyl)furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(2-Fluorophenyl)furan-2-carbaldehyde
Customer
Q & A

Q1: How does the incorporation of 5-(2-Fluorophenyl)furan-2-carbaldehyde into thiosemicarbazone derivatives affect their biological activity?

A1: Research suggests that incorporating this compound into thiosemicarbazone derivatives can significantly influence their antibacterial and antitumor activities. Specifically, the study highlighted compound 5, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, derived from this compound, demonstrating notable antibacterial activity against Staphylococcus aureus. [] This compound exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming reference drugs nitrofurantoin (MIC = 1–25 µg/mL) and gentamicin (MIC = 10->100 µg/mL). [] While the exact mechanism of action wasn't fully elucidated, this finding emphasizes the potential of this compound derivatives as antibacterial agents.

Q2: What insights do structural characterization techniques like X-ray crystallography provide about thiosemicarbazone derivatives incorporating this compound?

A2: X-ray crystallography studies provided valuable insights into the three-dimensional structures of these derivatives. For instance, compounds 6 (5-phenyl-furan-2-carbaldehyde thiosemicarbazone) and 7 (5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone) crystallized in the E conformation about specific bonds. [] In contrast, compound 8 (5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone) adopted a Z conformation, influenced by an intramolecular hydrogen bond. [] These structural details are crucial for understanding the structure-activity relationships of these compounds and can guide further optimization for desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.